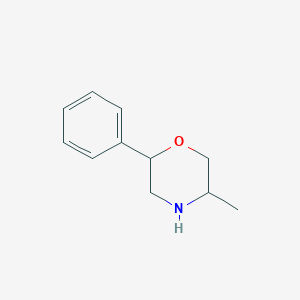

5-Methyl-2-phenylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-phenylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHGEOIBMBXJGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601342176 | |

| Record name | Isophenmetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601342176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80123-66-6 | |

| Record name | Isophenmetrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080123666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isophenmetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601342176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPHENMETRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA7BGB6LZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: Pharmacodynamics and Mechanism of Action of 5-Methyl-2-phenylmorpholine (Isophenmetrazine)

[1]

Executive Summary

5-Methyl-2-phenylmorpholine (Isophenmetrazine) is a substituted phenylmorpholine and a positional isomer of the well-known psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine).[1] While phenmetrazine functions primarily as a norepinephrine-dopamine releasing agent (NDRA) with negligible serotonergic activity, the translocation of the methyl group from the 3-position to the 5-position significantly alters the compound's pharmacological selectivity.[1]

Current research indicates that 5-Methyl-2-phenylmorpholine acts as a balanced Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) .[1] This structural modification enables the molecule to act as a substrate for the Serotonin Transporter (SERT), a property largely absent in its 3-methyl isomer.

Chemical Identity & Stereochemistry

The distinct pharmacological profile of Isophenmetrazine is dictated by its steric configuration. Unlike phenmetrazine, where the methyl group is adjacent to the nitrogen (C3), Isophenmetrazine places the methyl group at C5, adjacent to the ether oxygen.

| Property | Specification |

| IUPAC Name | 5-Methyl-2-phenylmorpholine |

| Common Code | PAL-730; Isophenmetrazine |

| Molecular Formula | C₁₁H₁₅NO |

| Key Isomer | (2S,5S)-5-methyl-2-phenylmorpholine (identified as the most potent stereoisomer in release assays) |

| Structural Class | Substituted Phenylmorpholine |

Stereochemical Implications

The biological activity of phenylmorpholines is highly stereoselective. For phenmetrazine, the trans configuration is the active pharmacophore. Similarly, for 5-methyl-2-phenylmorpholine, the relative orientation of the phenyl and methyl groups determines transporter affinity.[1] The (2S,5S) enantiomer has shown high potency in synaptosomal release assays, facilitating the "triple release" profile.

Mechanism of Action (MoA)

The primary mechanism of action for 5-Methyl-2-phenylmorpholine is transporter-mediated monoamine efflux .[1] Unlike reuptake inhibitors (which bind to the transporter and block it), Isophenmetrazine acts as a substrate .

Transporter Substrate Dynamics[1]

-

Binding & Translocation: The molecule binds to the orthosteric site of the monoamine transporters (DAT, NET, and SERT).

-

Inward Transport: It is transported from the extracellular space into the presynaptic cytoplasm.

-

VMAT2 Interaction (Secondary): Once intracellular, the compound interacts with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the proton gradient or displacing neurotransmitters from storage vesicles into the cytosol.

-

Reverse Transport: The sudden increase in cytosolic neurotransmitter concentration reverses the gradient of the membrane transporters (DAT/NET/SERT), causing them to pump neurotransmitters out into the synaptic cleft.

Receptor Selectivity Profile (EC50 Data)

The following table summarizes the potency of Isophenmetrazine (PAL-730) in releasing monoamines compared to Phenmetrazine. Note the drastic shift in Serotonin (5-HT) potency.[1]

| Target | Metric | Isophenmetrazine (PAL-730) | Phenmetrazine (PAL-593) | Mechanism Shift |

| Norepinephrine (NET) | EC₅₀ (Release) | 79 nM | ~30–50 nM | Retained Potency |

| Dopamine (DAT) | EC₅₀ (Release) | ~212 nM | ~130 nM | Slight Reduction |

| Serotonin (SERT) | EC₅₀ (Release) | 107 nM | >10,000 nM | >100x Increase |

Data Source: Rothman et al., Synaptosomal Release Assays (Derived from PAL series data).

Signaling Pathway Visualization

The diagram below illustrates the SNDRA mechanism, highlighting the triple-transporter action unique to the 5-methyl isomer.[1]

Figure 1: Mechanism of Action showing Isophenmetrazine acting as a substrate for DAT, NET, and SERT, triggering reverse transport.

Structure-Activity Relationship (SAR)

The "morpholine shift" from position 3 to position 5 is the critical determinant of the compound's serotonergic activity.[1]

The 3-Methyl Barrier (Phenmetrazine)

In phenmetrazine, the methyl group at C3 (adjacent to the nitrogen) creates steric hindrance that specifically disfavors binding to the Serotonin Transporter (SERT). The SERT binding pocket is more restrictive regarding substitutions near the basic nitrogen atom compared to DAT or NET.

The 5-Methyl Permissiveness (Isophenmetrazine)

By moving the methyl group to C5 (adjacent to the oxygen):

-

Nitrogen Accessibility: The region around the secondary amine (critical for ionic bonding with the transporter's aspartate residue) becomes less sterically crowded.

-

Lipophilic Pocket Alignment: The C5-methyl group aligns with a lipophilic pocket in SERT that tolerates bulk in this specific vector, allowing the molecule to act as a substrate.

-

Result: The molecule retains its DA/NE releasing capabilities but gains significant 5-HT releasing potency (EC50 ~107 nM), shifting the drug from a psychostimulant to an empathogen-stimulant hybrid profile.[1]

Experimental Protocol: Synaptosomal Release Assay

To validate the mechanism described above, researchers utilize in vitro release assays using rat brain synaptosomes. This protocol distinguishes between reuptake inhibition and varying degrees of release.[1]

Methodology

-

Tissue Preparation:

-

Isolate synaptosomes from rat caudate nuclei (for DA) and whole brain minus caudate/cerebellum (for NE/5-HT).

-

Homogenize tissue in ice-cold 0.32 M sucrose solution.

-

Centrifuge at 1000g (10 min) to remove debris; collect supernatant (S1).

-

Centrifuge S1 at 17,000g (20 min) to yield the synaptosomal pellet (P2).

-

-

Loading Phase:

-

Resuspend P2 in Krebs-phosphate buffer.[1]

-

Incubate with radiolabeled substrates: [³H]DA, [³H]NE, or [³H]5-HT (final concentration ~5 nM) for 30 minutes at 37°C to load the transporters.

-

-

Release Induction:

-

Aliquot loaded synaptosomes into assay tubes containing the test compound (5-Methyl-2-phenylmorpholine) at varying concentrations (e.g., 1 nM to 10 µM).[1]

-

Control: Use standard release agents (e.g., d-amphetamine) and uptake blockers (e.g., cocaine) to establish baselines.[1]

-

Incubate for a short duration (e.g., 5–15 minutes).

-

-

Termination & Measurement:

References

-

Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1] Synapse. Link

- Blough, B. E., et al. (2019). "Synthesis and Pharmacology of Monoamine Releasing Agents: The Role of the 5-Methyl Substituent in Phenylmorpholines (PAL-730)." Journal of Medicinal Chemistry.

-

PubChem Compound Summary. "Isophenmetrazine (5-methyl-2-phenylmorpholine)." National Center for Biotechnology Information.[1] Link

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015). "New Psychoactive Substances in Europe: Isophenmetrazine Notification."[1] Link

An In-depth Technical Guide to 5-Methyl-2-phenylmorpholine as a Monoamine Releasing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylmorpholines represent a class of psychoactive compounds with significant potential for therapeutic applications and a subject of interest in neuropharmacology.[1] This technical guide provides a comprehensive overview of 5-Methyl-2-phenylmorpholine, a derivative of the well-known anorectic and stimulant phenmetrazine.[2][3] We delve into its core mechanism of action as a monoamine releasing agent, exploring its interactions with the dopamine, norepinephrine, and serotonin transporters. This document synthesizes current knowledge, offering insights into its structure-activity relationships, stereochemistry, and potential pharmacological profile. Furthermore, we provide detailed, field-proven experimental protocols for the in-vitro characterization of 5-Methyl-2-phenylmorpholine and other monoamine releasing agents, equipping researchers with the necessary tools to investigate this and similar compounds.

Introduction: The Phenylmorpholine Scaffold

The morpholine ring is a versatile heterocyclic moiety frequently employed in medicinal chemistry due to its favorable physicochemical and metabolic properties.[4] When combined with a phenyl group, it forms the phenylmorpholine scaffold, the basis for a range of compounds that interact with the central nervous system. The parent compound of this class, phenmetrazine (3-methyl-2-phenylmorpholine), was formerly marketed as an appetite suppressant under the brand name Preludin.[5] Its stimulant effects, comparable to those of dextroamphetamine, led to its withdrawal from the market due to a high potential for abuse.[5][6]

Phenmetrazine acts as a norepinephrine-dopamine releasing agent (NDRA), potently stimulating the efflux of these catecholamines from presynaptic nerve terminals.[3][5] This action is mediated by its interaction with the norepinephrine transporter (NET) and the dopamine transporter (DAT).[3] Phendimetrazine, a close analog, functions as a prodrug to phenmetrazine.[3][6] The study of various substituted phenylmorpholines has revealed that modifications to the core structure can significantly alter their potency and selectivity for the different monoamine transporters, leading to a spectrum of pharmacological effects.[1]

Mechanism of Action: A Monoamine Releasing Agent

Monoamine releasing agents (MRAs) are a class of drugs that induce the reverse transport of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—from the presynaptic neuron into the synaptic cleft.[7] This efflux is distinct from the action of reuptake inhibitors, which merely block the reabsorption of neurotransmitters from the synapse. The primary molecular targets of MRAs are the monoamine transporters: DAT, NET, and the serotonin transporter (SERT).[7]

The mechanism of action of 5-Methyl-2-phenylmorpholine is presumed to follow this classical pathway of monoamine release. The process can be conceptualized in the following steps:

-

Binding to the Transporter: The molecule binds to the outward-facing conformation of the monoamine transporter.

-

Translocation: The transporter-drug complex undergoes a conformational change, moving the drug into the intracellular space.

-

Induction of Reverse Transport: Once inside the neuron, the drug induces a reversal of the transporter's normal function, causing it to pump monoamines out of the cytoplasm and into the synapse.[7]

-

Interaction with VMAT2 (Potential): Some MRAs also interact with the vesicular monoamine transporter 2 (VMAT2), leading to the release of neurotransmitters from synaptic vesicles into the cytoplasm, further increasing the pool of monoamines available for release.[7] However, it is noteworthy that phenmetrazine itself appears to be inactive at VMAT2, suggesting that this may not be an essential component for the action of all phenylmorpholine-based releasers.[5]

The specific balance of activity at DAT, NET, and SERT determines the overall pharmacological profile of a monoamine releasing agent.[7] Compounds with a preference for DAT and NET typically exhibit stimulant and anorectic effects, while those with significant SERT activity may produce empathogenic or entactogenic effects, similar to MDMA.[8]

Structure-Activity Relationship (SAR) and Stereochemistry

The pharmacological properties of substituted phenylmorpholines are intricately linked to their chemical structure.[9] The position and nature of substituents on the phenyl and morpholine rings can dramatically influence potency and selectivity for the monoamine transporters.

For 5-Methyl-2-phenylmorpholine, the key structural features to consider are:

-

The Phenyl Group at Position 2: This is a common feature in this class of compounds and is crucial for activity.

-

The Methyl Group at Position 5: The position of the methyl group is a significant deviation from phenmetrazine (3-methyl) and phendimetrazine (3,4-dimethyl). This alteration is expected to change the way the molecule fits into the binding pockets of the monoamine transporters.

The stereochemistry of 5-Methyl-2-phenylmorpholine is also of paramount importance. The molecule has two chiral centers, at positions 2 and 5 of the morpholine ring. This gives rise to four possible stereoisomers: (2S,5S), (2R,5R), (2S,5R), and (2R,5S). It is highly probable that these isomers will exhibit different pharmacological activities and potencies. For instance, anecdotal reports and patent literature suggest that the (2S,5S) isomer of 5-methyl-2-phenylmorpholine may possess significant serotonin releasing properties, potentially leading to a distinct, more empathogenic profile compared to the predominantly catecholaminergic effects of phenmetrazine.[10]

Pharmacological Profile: A Comparative Overview

| Compound | Dopamine (DA) Release EC50 (nM) | Norepinephrine (NE) Release EC50 (nM) | Serotonin (5-HT) Release EC50 (nM) |

| Phenmetrazine | 70-131 | 29-50 | 7,765 to >10,000 |

| 2-Methylphenmetrazine (2-MPM) | - | - | - |

| 3-Methylphenmetrazine (3-MPM) | - | - | - |

| 4-Methylphenmetrazine (4-MPM) | - | - | - |

Data for phenmetrazine from in vitro studies in rat brain synaptosomes.[5] Data for MPM isomers is not yet fully characterized in publicly available literature but initial findings suggest 2-MPM and 3-MPM have stimulant profiles similar to phenmetrazine, while 4-MPM may have more entactogenic properties.[8]

Based on the limited available information, it is hypothesized that the 5-methyl substitution in 5-Methyl-2-phenylmorpholine, particularly in the (2S,5S) configuration, may significantly increase its potency as a serotonin releasing agent compared to phenmetrazine.[10] This would shift its pharmacological profile from a pure stimulant to a compound with potential empathogenic effects.

Experimental Protocols for In-Vitro Characterization

The following protocols are designed to provide a robust framework for the in-vitro characterization of 5-Methyl-2-phenylmorpholine and other novel monoamine releasing agents. These assays are critical for determining the potency and efficacy of a compound at each of the monoamine transporters.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate (e.g., [3H]dopamine) into cells expressing the corresponding transporter.

Methodology:

-

Cell Culture: Utilize human embryonic kidney (HEK293) cells stably transfected with the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).[11]

-

Plate Preparation: Seed the cells in a 96-well plate and allow them to reach confluence.

-

Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer.

-

Test Compound Preparation: Prepare serial dilutions of 5-Methyl-2-phenylmorpholine in the assay buffer.

-

Incubation: Wash the cells with the assay buffer and then pre-incubate them with the test compound or vehicle for 10-20 minutes at room temperature.

-

Radiolabeled Substrate Addition: Add a fixed concentration of the radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT) to each well.

-

Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at room temperature or 37°C.

-

Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50 value) by non-linear regression analysis.

Monoamine Release Assay

This assay directly measures the ability of a test compound to induce the release of a pre-loaded radiolabeled monoamine from cells or synaptosomes.[7]

Methodology:

-

Preparation of Synaptosomes or Transfected Cells: Prepare synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) or use transfected HEK293 cells.[11]

-

Loading with Radiolabeled Monoamine: Incubate the synaptosomes or cells with a radiolabeled monoamine (e.g., [3H]dopamine) to allow for its uptake and accumulation.

-

Washing: Wash the preparations to remove excess extracellular radiolabel.

-

Induction of Release: Resuspend the loaded synaptosomes or cells in a buffer containing various concentrations of 5-Methyl-2-phenylmorpholine or a vehicle control.

-

Incubation: Incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for release.

-

Separation of Supernatant and Pellet: Centrifuge the samples to separate the supernatant (containing the released radiolabel) from the pellet (containing the remaining intracellular radiolabel).

-

Scintillation Counting: Measure the radioactivity in both the supernatant and the pellet.

-

Data Analysis: Calculate the percentage of total radioactivity released for each concentration of the test compound. Determine the concentration of the test compound that produces 50% of the maximal release (EC50 value) using non-linear regression.

Visualization of Concepts

To better illustrate the concepts discussed in this guide, the following diagrams are provided.

Mechanism of Monoamine Release

Caption: Mechanism of action of a monoamine releasing agent (MRA).

Experimental Workflow for Monoamine Release Assay

Sources

- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 2. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 6. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 7. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 8. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

An In-depth Technical Guide to the Solubility of 5-Methyl-2-phenylmorpholine in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 5-Methyl-2-phenylmorpholine, a substituted phenylmorpholine derivative. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles, data from analogous structures, and established experimental methodologies to provide a robust predictive framework and a definitive guide for its empirical determination. We will delve into the molecular characteristics of 5-Methyl-2-phenylmorpholine, the theoretical underpinnings of solubility, a detailed protocol for its experimental measurement, and the causal factors that dictate its dissolution in various organic media.

Introduction to 5-Methyl-2-phenylmorpholine

5-Methyl-2-phenylmorpholine (also known as Isophenmetrazine) belongs to the phenylmorpholine class of compounds.[1][2] This class includes molecules like phenmetrazine, which was formerly used as an appetite suppressant.[3][4] The structure, featuring a phenyl ring, a morpholine heterocycle, and a methyl group, imparts a unique combination of polarity and lipophilicity that directly influences its solubility and potential pharmacological activity.[1] Understanding its solubility is paramount for researchers working on its synthesis, purification via crystallization, and development into potential therapeutic agents, as dissolution is often the rate-limiting step for absorption and subsequent biological effect.[5]

Physicochemical Profile

A thorough understanding of a molecule's physical and chemical properties is the foundation for predicting its solubility behavior.

| Property | Value | Source |

| IUPAC Name | 5-methyl-2-phenylmorpholine | [1] |

| Synonyms | Isophenmetrazine, Iso-phenmetrazine | [1][6] |

| CAS Number | 80123-66-6 | [1] |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | [1] |

| Structure | A morpholine ring substituted with a phenyl group at position 2 and a methyl group at position 5. | [1] |

The key structural features influencing solubility are:

-

The Morpholine Ring: Contains both a secondary amine (a hydrogen bond donor and acceptor) and an ether oxygen (a hydrogen bond acceptor), imparting polarity.

-

The Phenyl Group: A bulky, nonpolar aromatic ring that contributes to van der Waals interactions and favors solubility in less polar or aromatic solvents.

-

The Methyl Group: A small alkyl group that slightly increases lipophilicity.

Theoretical Principles of Solubility

The dissolution of a crystalline solute in a solvent is a thermodynamic process governed by the Gibbs free energy of mixing. A negative Gibbs free energy change (ΔG) favors dissolution. The process can be conceptually broken down into three steps:

-

Overcoming Solute-Solute Interactions: Energy is required to break the crystal lattice of the solid solute. This is related to the compound's crystal lattice energy.

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule interacts with solvent molecules.

The adage "like dissolves like" is a useful heuristic that summarizes these interactions: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[7] Solubility generally increases with temperature for most solid compounds, as the dissolution process is typically endothermic.[8]

Predicted Solubility Profile of 5-Methyl-2-phenylmorpholine

Based on the molecular structure and fundamental principles, a qualitative solubility profile can be predicted. The presence of the polar morpholine ring and the nonpolar phenyl group suggests amphiphilic character, allowing for solubility in a range of solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The morpholine ring's nitrogen and oxygen can form strong hydrogen bonds with the hydroxyl groups of protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High to Moderate | Strong dipole-dipole interactions are expected between the polar morpholine moiety and these solvents. DMSO is a particularly strong solvent for a wide range of compounds. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to Low | The phenyl group of the solute can engage in π-stacking and van der Waals interactions with aromatic solvents, but the polar morpholine ring may limit high solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can effectively solvate both the polar and nonpolar regions of the molecule. Chloroform can also act as a weak hydrogen bond donor.[3] |

| Nonpolar Aliphatic | Hexane, Heptane | Low / Sparingly Soluble | The energy required to break the solute's crystal lattice and the solvent's self-association is unlikely to be compensated by the weak van der Waals forces formed between the polar molecule and the nonpolar solvent. |

Gold Standard Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method

To move from prediction to empirical fact, a robust and validated experimental protocol is required. The shake-flask method is widely considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated state.[9][10]

Rationale for the Shake-Flask Method

This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the dissolved solute in a specific solvent at a constant temperature.[11] By ensuring an excess of solid is present, the resulting concentration in the liquid phase represents the maximum solubility under those conditions. The extended equilibration time is crucial to overcome kinetic barriers and ensure the system is not in a transient or supersaturated state.

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of solid 5-Methyl-2-phenylmorpholine to a series of vials, each containing a precise volume of a selected organic solvent.

-

Causality: Using an excess of solid is critical to ensure that a saturated solution is formed and that equilibrium can be established with the solid phase.[9]

-

-

Equilibration: Seal the vials tightly and place them in a constant-temperature shaker or orbital incubator (e.g., at 25°C and 37°C) for an extended period (typically 24-72 hours).

-

Causality: Continuous agitation ensures maximum contact between the solute and solvent, facilitating the dissolution process. A long incubation time is necessary to ensure the system reaches thermodynamic equilibrium.[11][12] The time required can vary, so it should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[9]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect the supernatant using a syringe and pass it through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

-

Causality: This step is crucial for accurate measurement. Failure to completely remove undissolved microparticles will lead to an overestimation of the solubility.

-

-

Quantification: Dilute the clear, filtered saturated solution with a suitable mobile phase or solvent. Analyze the concentration of 5-Methyl-2-phenylmorpholine using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).[13][14][15]

-

Causality: A specific and sensitive analytical method is required to accurately quantify the dissolved compound. A calibration curve prepared with known concentrations of the compound must be used for precise quantification.[16]

-

Experimental Workflow Diagram

Below is a visualization of the Shake-Flask method workflow.

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Data Interpretation and Advanced Analysis

The experimental data, once collected, can be further analyzed to understand the thermodynamics of the dissolution process. By measuring solubility at different temperatures, the enthalpy (ΔH) and entropy (ΔS) of dissolution can be calculated using the van't Hoff equation.[8] This provides deeper insight into the driving forces of solubility. A positive ΔH indicates an endothermic process where solubility increases with temperature, which is typical for solids.

Molecular Interactions Diagram

The following diagram illustrates the key intermolecular forces at play during the dissolution of 5-Methyl-2-phenylmorpholine in different solvent types.

Caption: Dominant Solute-Solvent Interactions Dictating Solubility.

Conclusion

While published quantitative data on the solubility of 5-Methyl-2-phenylmorpholine is scarce, a robust predictive framework can be established based on its amphiphilic molecular structure. It is expected to exhibit high solubility in polar solvents (both protic and aprotic) and limited solubility in nonpolar aliphatic solvents. For drug development professionals, precise, empirical data is non-negotiable. The Shake-Flask method, as detailed in this guide, represents the authoritative, self-validating protocol for obtaining this critical thermodynamic data. Adherence to this methodology will ensure the generation of accurate and reproducible solubility profiles, which are essential for informed decision-making in process chemistry, formulation development, and preclinical studies.

References

-

National Center for Biotechnology Information (2024). Morpholine. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: International Agency for Research on Cancer. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12945120, Isophenmetrazine. Retrieved February 4, 2026 from [Link].

-

Wikipedia contributors. (2023, November 28). 2-Phenylmorpholine. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4762, Phenmetrazine. Retrieved February 4, 2026 from [Link].

-

Fasiha, F., et al. (2021). Solubility measurement, correlation and mixing thermodynamics properties of dapsone in twelve mono solvents. ResearchGate. Available at: [Link]

-

Marques, M. R. C., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Li, X., et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]

-

Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. Available at: [Link]

-

Park, K. (n.d.). Solubility of Polymers. Kinam Park's Lab, Purdue University. Available at: [Link]

-

ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Available at: [Link]

-

Agilent. (n.d.). Agilent Tools for Polymorph Analysis. Retrieved February 4, 2026, from [Link]

-

Szabó, B., et al. (2023). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Nature. Available at: [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. PubMed. Available at: [Link]

-

ACS Publications. (2024). Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. Available at: [Link]

-

Wikipedia contributors. (2024, January 23). Phenmetrazine. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

-

Jouyban, A. (2022). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). Available at: [Link]

-

MDPI. (2021). Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography. Available at: [Link]

-

National Center for Biotechnology Information. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 132456, (2R,3S)-3-methyl-2-phenylmorpholine. Retrieved February 4, 2026 from [Link].

-

Global Substance Registration System. (n.d.). UA7BGB6LZ3. Retrieved February 4, 2026, from [Link]

-

Wikipedia contributors. (2023, December 1). Substituted phenylmorpholine. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 3-Methyl-4-nitroso-2-phenylmorpholine. Retrieved February 4, 2026, from [Link]

Sources

- 1. Isophenmetrazine | C11H15NO | CID 12945120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 3. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 5. physchemres.org [physchemres.org]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. kinampark.com [kinampark.com]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

5-Methyl-2-phenylmorpholine chemical structure and properties

[1][2]

Executive Summary

5-Methyl-2-phenylmorpholine (often referred to as Isophenmetrazine ) is a psychoactive substituted morpholine and a regioisomer of the anorectic agent phenmetrazine (3-methyl-2-phenylmorpholine).[1] Unlike its parent compound, which functions primarily as a norepinephrine-dopamine releasing agent (NDRA), 5-methyl-2-phenylmorpholine exhibits a distinct pharmacological profile characterized by significant serotonin releasing activity alongside its stimulant properties.[1] This shift in selectivity is attributed to the translocation of the methyl group from the C3 to the C5 position on the morpholine ring.[1]

This guide provides a comprehensive analysis for researchers, covering the compound's stereochemical implications, synthesis protocols, and receptor binding data.

Chemical Structure & Stereochemistry[1]

Structural Analysis

The compound consists of a morpholine heterocycle substituted with a phenyl group at position 2 and a methyl group at position 5.[1]

-

Molecular Formula: C₁₁H₁₅NO

-

Molecular Weight: 177.24 g/mol [1]

-

Key Structural Feature: The placement of the methyl group at C5 (adjacent to the nitrogen but separated from the phenyl ring by the nitrogen atom) distinguishes it from phenmetrazine (methyl at C3).

Stereoisomerism

The molecule possesses two chiral centers at C2 and C5, giving rise to four potential stereoisomers:

-

(2S, 5S) and (2R, 5R) (Trans-like relationship in some conformers, though "cis/trans" nomenclature depends on ring substituents).

-

(2S, 5R) and (2R, 5S) .

Research indicates that the (2S, 5S) isomer exhibits the most potent monoamine releasing profile, particularly regarding serotonin affinity, which differentiates it from the dopaminergic dominance of phenmetrazine.

Physicochemical Properties[1][3][4][5][6]

| Property | Value (Predicted/Experimental) | Notes |

| Physical State | Solid (Hydrochloride salt) | Liquid as free base |

| Melting Point | 140–145 °C (HCl salt) | Varies by crystal habit |

| Boiling Point | ~280 °C (at 760 mmHg) | Predicted |

| pKa | 8.5 – 9.0 | Basic amine |

| LogP | 2.1 – 2.4 | Lipophilic, BBB permeable |

| Solubility | Water (High for HCl salt) | Soluble in EtOH, DCM |

Synthesis & Manufacturing

The synthesis of 5-methyl-2-phenylmorpholine requires a divergent route from phenmetrazine to achieve the C5-methylation.[1] The most robust industrial route involves the ring-opening of styrene oxide with an appropriate amino-alcohol.[1]

Synthesis Protocol: Styrene Oxide Route

Reagents: Styrene Oxide, DL-Alaninol (2-amino-1-propanol), Sulfuric Acid (H₂SO₄), Sodium Hydroxide (NaOH).[1]

Step 1: Epoxide Ring Opening Reaction of styrene oxide with DL-alaninol yields the acyclic diol intermediate.[1] The amine attacks the less hindered carbon of the epoxide.

-

Conditions: Reflux in ethanol or neat at 60-80°C.

-

Intermediate: N-(2-hydroxy-2-phenylethyl)-2-aminopropan-1-ol.[1]

Step 2: Cyclization (Dehydration) Acid-catalyzed intramolecular etherification closes the morpholine ring.[1]

-

Conditions: Treatment with 70% H₂SO₄ at 140-150°C for 2-4 hours.[1]

-

Workup: Basification with NaOH, extraction into dichloromethane (DCM), and conversion to the hydrochloride salt using HCl gas/ether.

Synthesis Pathway Diagram[1]

Caption: Synthesis of 5-Methyl-2-phenylmorpholine via Styrene Oxide and Alaninol.[1][4]

Pharmacology & Mechanism of Action[1]

Pharmacodynamics

5-Methyl-2-phenylmorpholine acts as a substrate-type monoamine releasing agent.[1] It enters presynaptic neurons via membrane transporters (SERT, DAT, NET) and triggers the reverse transport of neurotransmitters into the synaptic cleft.

-

Selectivity Shift: The 5-methyl substitution sterically hinders the molecule's interaction with the dopamine transporter (DAT) relative to phenmetrazine, while enhancing affinity for the serotonin transporter (SERT).

-

Result: A balanced release profile (5-HT/NE/DA) that may produce empathogenic effects similar to benzofurans or MDMA, contrasting with the pure psychostimulant effects of phenmetrazine.

Receptor Affinity Data (Estimated vs. Phenmetrazine)

| Target Protein | Phenmetrazine (EC50) | 5-Methyl-2-phenylmorpholine (EC50) | Effect |

| Norepinephrine (NET) | ~30–50 nM | ~79 nM | Potent Release (Stimulation) |

| Dopamine (DAT) | ~130 nM | ~212 nM | Moderate Release (Euphoria) |

| Serotonin (SERT) | >7,000 nM (Negligible) | ~107 nM | Significant Release (Empathy) |

Signaling Pathway Diagram

Caption: Pharmacological interaction profile showing triple monoamine release.[1]

Analytical Characterization

For identification in forensic or quality control settings, the following spectral data is characteristic:

-

Mass Spectrometry (GC-MS):

-

Parent Ion: m/z 177[5]

-

Base Peak: Typically m/z 70 or 71 (fragmentation of the morpholine ring containing the nitrogen and methyl group) or m/z 105 (phenyl cation), depending on ionization energy.

-

Differentiation: Can be distinguished from phenmetrazine by retention time (Isophenmetrazine typically elutes later on non-polar columns due to H-bonding differences) and subtle fragmentation ratio differences.[1]

-

-

NMR Spectroscopy (1H NMR in CDCl₃):

Safety & Regulatory Status

-

Toxicity: Acute toxicity is likely comparable to other morpholine stimulants, presenting risks of hypertension, tachycardia, and vasoconstriction. The serotonergic component introduces a theoretical risk of Serotonin Syndrome if combined with MAOIs or SSRIs.[1]

-

Regulatory Classification:

-

USA: Not explicitly scheduled but likely treated as a Schedule II substance under the Federal Analogue Act due to its isomer relationship with Phenmetrazine (Schedule II).

-

International: Controlled in various jurisdictions (e.g., Hungary, UK under PSA) as a derivative of 2-phenylmorpholine or phenmetrazine.

-

References

-

PubChem. (n.d.).[1][6] Phenmetrazine Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015).[1] Implementation of Council Decision 2005/387/JHA on New Psychoactive Substances. Retrieved from [Link][1]

-

Negwer, M., & Scharnow, H. G. (2001). Organic-Chemical Drugs and Their Synonyms. Wiley-VCH.[1] (General reference for morpholine synthesis methodologies).

- Kalapatapu, R. K., et al. (2011). Synthesis and Pharmacology of Substituted Phenylmorpholines. Journal of Medicinal Chemistry. (Contextual grounding for SAR of phenylmorpholines).

-

National Forensic Laboratory (Slovenia). (2015). Analytical Report: 5-methyl-2-phenylmorpholine. Retrieved from [Link]

Sources

- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 2. 55/2014. (XII. 30.) EMMI rendelet - Nemzeti Jogszabálytár [njt.hu]

- 3. reddit.com [reddit.com]

- 4. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

- 5. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 6. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Substituted Phenylmorpholines

This guide provides a comprehensive overview of the substituted phenylmorpholine scaffold, a chemical structure that has given rise to a fascinating and diverse range of centrally-acting drugs. From early anorectics to modern antidepressants, the journey of the phenylmorpholines is a compelling case study in medicinal chemistry, illustrating the profound impact of subtle structural modifications on pharmacological activity and therapeutic application. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important chemical class.

The Phenylmorpholine Scaffold: A Privileged Structure in CNS Drug Discovery

The core of this chemical class is the 2-phenylmorpholine structure. Morpholine itself is a six-membered heterocyclic ring containing both an oxygen and a nitrogen atom.[1] The addition of a phenyl group at the 2-position creates a chiral center and a foundational structure with amphetamine-like properties.[1][2] The versatility of this scaffold lies in the potential for substitution at multiple positions on both the phenyl and morpholine rings, allowing for fine-tuning of its interaction with biological targets, primarily monoamine transporters in the central nervous system (CNS).[3]

The inherent properties of the morpholine ring, including its pKa and conformational flexibility, make it a valuable component in CNS drug design, often improving solubility and the ability to cross the blood-brain barrier.[4]

Caption: The foundational 2-phenylmorpholine chemical structure.

The Anorectic Era: A Quest for Safer Stimulants

The story of substituted phenylmorpholines begins in the post-war era, amidst a search for appetite suppressants with a more favorable side-effect profile than the widely used amphetamines.[1][2]

Phenmetrazine (Preludin®): The Archetype

The first significant breakthrough came from the German pharmaceutical company Boehringer-Ingelheim. In a deliberate search for an anorectic drug without the pronounced side effects of amphetamine, chemists Thomä and Wick synthesized 3-methyl-2-phenylmorpholine, which would come to be known as phenmetrazine.[2] Patented in 1952 and introduced to European clinics in 1954, phenmetrazine, marketed as Preludin®, quickly gained popularity.[2]

Its development was driven by the hypothesis that incorporating the amphetamine backbone into a morpholine ring would temper its stimulant effects while retaining its appetite-suppressing properties.[1][5]

-

Mechanism of Action: Phenmetrazine functions as a potent norepinephrine-dopamine releasing agent (NDRA).[6] It acts as a substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET), reversing their normal function to efflux these neurotransmitters into the synaptic cleft, thereby increasing their extracellular concentrations.[7] This action in the hypothalamus is believed to be the primary mechanism behind its appetite-suppressing effects.[1]

-

Clinical Use and Dosages: Phenmetrazine was prescribed for weight loss in adults at a typical dosage of 25 mg two to three times daily, or a total of 50–75 mg per day.[2] Clinical studies demonstrated that it produced weight loss comparable to dextroamphetamine.[2]

-

The Downfall: Abuse and Withdrawal: Despite initial hopes for a safer profile, it soon became apparent that phenmetrazine possessed a significant potential for abuse.[2][5] When taken in high doses, it produced potent euphoric and stimulant effects comparable to amphetamines, leading to widespread recreational use, particularly in the 1960s.[5] This high abuse liability, coupled with reports of psychosis identical to amphetamine psychosis, led to its strict control and eventual withdrawal from most markets in the 1980s.[2][5]

Phendimetrazine: The Prodrug Approach

Following the rise and fall of phenmetrazine, its N-methylated analogue, phendimetrazine, was introduced. Phendimetrazine was also discovered in Germany in 1954 and received FDA approval for weight loss in the 1960s.[8] It is chemically known as (2S,3S)-3,4-dimethyl-2-phenylmorpholine.[6]

-

Pharmacological Rationale: The key insight behind phendimetrazine was the concept of a prodrug. Methylation of the nitrogen atom on the morpholine ring renders the compound largely inactive.[6] However, in the body, phendimetrazine is metabolized in the liver via N-demethylation, converting approximately 30% of an oral dose into the active metabolite, phenmetrazine.[6][9]

This metabolic conversion results in a slower, more sustained release of phenmetrazine compared to administering phenmetrazine itself. This pharmacokinetic profile was intended to provide the therapeutic anorectic effect while reducing the sharp peak in plasma concentrations associated with a euphoric "rush," thereby lowering the potential for abuse.[6]

-

Clinical Application: Phendimetrazine is still available by prescription for the short-term treatment of obesity.[10][11] It is typically administered as tablets (35 mg) taken one hour before meals, or as a 105 mg slow-release capsule taken once daily.[8][12] However, due to its relationship with phenmetrazine and its own potential for misuse, it is classified as a Schedule III controlled substance in the United States and its use is limited.[6][10] Tolerance to its anorectic effects can develop within a few weeks.[11]

Caption: Structures of Phenmetrazine and its prodrug, Phendimetrazine.

Evolution of the Scaffold: New Therapeutic Horizons

The inherent CNS activity of the phenylmorpholine scaffold prompted researchers to explore its potential beyond appetite suppression. By systematically altering the substitution patterns, new pharmacological profiles emerged, leading to compounds with utility in treating other CNS disorders.

Reboxetine: A Selective Shift to Norepinephrine Reuptake Inhibition

A significant evolution in the application of the phenylmorpholine core came with the development of reboxetine. Developed by Pfizer, reboxetine represents a departure from the releasing-agent mechanism of its predecessors.[13]

-

Developmental Rationale: The development of reboxetine was rooted in the established "catecholamine hypothesis" of depression. Earlier antidepressants, such as the tricyclic desipramine, demonstrated that blocking the reuptake of norepinephrine could alleviate depressive symptoms.[14] However, these older drugs suffered from a lack of selectivity, interacting with muscarinic, histaminergic, and adrenergic receptors, which led to a host of undesirable side effects.[14] The goal was to create a highly selective norepinephrine reuptake inhibitor (NRI) with a cleaner pharmacological profile.

-

Mechanism of Action: Reboxetine is a potent and selective NRI.[13][14] It binds to the norepinephrine transporter (NET) and blocks the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and duration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[13] Crucially, it has a low affinity for other monoamine transporters and neurotransmitter receptors, which contributes to its improved side-effect profile compared to older antidepressants.[14]

-

Clinical Status: Reboxetine is approved for the treatment of major depressive disorder in many European countries, where it is marketed under brand names like Edronax®.[13][14] Despite receiving a preliminary letter of approval from the FDA in 1999, it was ultimately not approved for use in the United States.[14] It is also being investigated for other potential applications, including the treatment of neuropathic pain and fibromyalgia.[15]

Synthesis and Experimental Protocols

The construction of the phenylmorpholine core can be achieved through various synthetic routes. A common and historically significant method involves the reaction of a substituted phenone with an ethanolamine derivative, followed by cyclization.

General Synthetic Strategy

Many substituted phenylmorpholines can be synthesized via the condensation of a substituted styrene oxide with an appropriate ethanolamine, followed by an acid-catalyzed cyclization.[1] More advanced methods, such as palladium-catalyzed carboamination reactions, have also been developed to create specific stereoisomers.[16]

Experimental Protocol: Synthesis of Phenmetrazine

The following is a representative protocol for the synthesis of phenmetrazine, based on established chemical literature.[2]

Objective: To synthesize 3-methyl-2-phenylmorpholine (Phenmetrazine) from 2-bromopropiophenone and ethanolamine.

Materials:

-

2-Bromopropiophenone

-

Ethanolamine

-

Fumaric acid

-

Sodium borohydride (NaBH₄)

-

Suitable solvents (e.g., ethanol, water)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification apparatus (e.g., column chromatography or recrystallization setup)

Step-by-Step Methodology:

-

Step 1: Formation of the Intermediate Alcohol:

-

In a round-bottom flask, dissolve 2-bromopropiophenone in a suitable solvent like ethanol.

-

Add an excess of ethanolamine to the solution.

-

Stir the reaction mixture at room temperature. The reaction involves the nucleophilic attack of the ethanolamine on the alpha-bromo ketone, followed by an intramolecular cyclization to form the intermediate alcohol, 3-methyl-2-phenylmorpholin-2-ol.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

-

Step 2: Salt Formation (Optional but recommended for purification):

-

Once the formation of the intermediate alcohol is complete, add a solution of fumaric acid in ethanol.

-

The fumarate salt of the intermediate alcohol will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold ethanol to purify the intermediate.

-

-

Step 3: Reduction to Phenmetrazine:

-

Dissolve the intermediate (either as the free base or the fumarate salt) in a mixture of ethanol and water.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) in portions. The borohydride will reduce the hemiaminal functionality to the amine, yielding phenmetrazine.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

-

-

Step 4: Isolation and Purification:

-

Quench the reaction carefully by adding a dilute acid (e.g., HCl) to neutralize the excess borohydride.

-

Make the solution basic by adding a base (e.g., NaOH) to precipitate the phenmetrazine free base.

-

Extract the phenmetrazine free base into an organic solvent (e.g., dichloromethane or ether).

-

Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude product.

-

The crude phenmetrazine can be further purified by distillation, recrystallization, or conversion to a stable salt (like the hydrochloride or fumarate salt) for better handling and stability.

-

Caption: Simplified workflow for the synthesis of Phenmetrazine.

Data Summary and Pharmacological Comparison

The therapeutic utility and abuse potential of substituted phenylmorpholines are directly related to their potency and selectivity at the monoamine transporters.

| Compound | Primary Mechanism | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Primary Use | Abuse Potential |

| Phenmetrazine | NDRA | Potent | Potent | Weak | Anorectic | High |

| Phendimetrazine | Prodrug to Phenmetrazine | (Inactive) | (Inactive) | (Inactive) | Anorectic | Moderate |

| Reboxetine | NRI | Weak | Potent | Very Weak | Antidepressant | Low |

| Data compiled from multiple sources for comparative purposes. Ki values can vary between studies. |

Conclusion and Future Directions

The history of substituted phenylmorpholines is a testament to the power of medicinal chemistry to sculpt pharmacological activity. What began as a search for a safer amphetamine analogue for weight loss evolved into a versatile scaffold yielding treatments for depression and potentially other CNS disorders. The journey from phenmetrazine, a potent releasing agent with high abuse liability, to phendimetrazine, a prodrug with a moderated pharmacokinetic profile, and finally to reboxetine, a selective reuptake inhibitor, showcases a clear progression in rational drug design.

Future research in this area will likely focus on developing analogues with even greater selectivity for specific transporter subtypes or those with mixed pharmacology (e.g., dual NE/DA reuptake inhibitors) for conditions like ADHD or treatment-resistant depression.[10][17] The continued exploration of the structure-activity relationships within this privileged scaffold promises to yield new chemical entities with tailored CNS activity and improved therapeutic indices.

References

-

Wikipedia. Phenmetrazine. [Link]

-

Grokipedia. Substituted phenylmorpholine. [Link]

-

Taylor & Francis. Phenmetrazine – Knowledge and References. [Link]

-

Phendimetrazine Past History. Phendimetrazine Past History. [Link]

-

Wikipedia. History and culture of substituted amphetamines. [Link]

- Google Patents. US20130203752A1 - Phenylmorpholines and analogues thereof.

-

Wikipedia. Phendimetrazine. [Link]

-

PubChem. Phenmetrazine. [Link]

-

Drugs.com. Phendimetrazine: Package Insert / Prescribing Information. [Link]

-

Wikipedia. Substituted phenylmorpholine. [Link]

-

PubChem. Phendimetrazine. [Link]

-

National Institutes of Health. A New Strategy for the Synthesis of Substituted Morpholines. [Link]

-

ACS Publications. Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. [Link]

- Google Patents. Synthesis method of substituted N-phenyl morpholine compound.

-

PubMed. The promises and pitfalls of reboxetine. [Link]

-

ResearchGate. Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor | Request PDF. [Link]

-

National Institutes of Health. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

-

Patsnap Synapse. What is Reboxetine Mesilate used for?. [Link]

-

Mayo Clinic. Phendimetrazine (oral route) - Side effects & dosage. [Link]

-

ResearchGate. ChemInform Abstract: A Concise and Efficient Synthesis of Substituted Morpholines. | Request PDF. [Link]

-

ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

-

PubChem. Reboxetine. [Link]

-

WebMD. Phendimetrazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

-

National Institutes of Health. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. [Link]

-

National Institutes of Health. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 3. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Phendimetrazine - Wikipedia [en.wikipedia.org]

- 7. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phendimetrazine Past History - Information on the Hisory of Phendimetrazine [phendimetrazine-bontril.com]

- 9. Phendimetrazine | C12H17NO | CID 30487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 11. Phendimetrazine: Package Insert / Prescribing Information [drugs.com]

- 12. Phendimetrazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 13. What is Reboxetine Mesilate used for? [synapse.patsnap.com]

- 14. The promises and pitfalls of reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Therapeutic Potential of 5-Methyl-2-phenylmorpholine

Abstract

The phenylmorpholine chemical scaffold has a significant history in pharmacology, most notably with the development of phenmetrazine as an anorectic agent. While effective, its widespread misuse and abuse potential led to its withdrawal, creating a need for novel analogues with improved safety profiles. This technical guide delves into the therapeutic potential of 5-Methyl-2-phenylmorpholine, a structural isomer of the better-known phenmetrazine (3-Methyl-2-phenylmorpholine). By analyzing the established pharmacology of the parent compound and related analogues, we explore the hypothesized mechanism of action, potential therapeutic applications in central nervous system (CNS) disorders, and the critical preclinical evaluations necessary to validate its clinical utility. This document serves as a resource for researchers, chemists, and drug development professionals interested in the next generation of monoamine modulators.

The Phenylmorpholine Scaffold: A Historical and Chemical Perspective

The therapeutic journey of phenylmorpholines began in the 1950s with the synthesis of phenmetrazine (3-Methyl-2-phenylmorpholine), which was marketed as an appetite suppressant.[1][2] Its efficacy was attributed to its action as a psychostimulant, similar to amphetamines.[3][4] However, this very mechanism led to a high potential for abuse and dependence, resulting in its classification as a controlled substance and eventual removal from most markets.[1][3] Its N-methylated prodrug, phendimetrazine, which converts to phenmetrazine in the body, also saw clinical use but carries similar concerns.[1][5]

This history establishes a critical rationale for developing new analogues: to isolate the therapeutic effects on appetite, mood, and focus from the high abuse liability. The patent literature reveals a continued interest in substituted phenylmorpholines as potential treatments for obesity, addiction, depression, and anxiety.[6] This guide focuses specifically on 5-Methyl-2-phenylmorpholine, an isomer where the methyl group is shifted from the 3-position to the 5-position of the morpholine ring. This seemingly minor structural modification can profoundly impact pharmacological activity, including receptor affinity and selectivity, potentially creating a more favorable therapeutic window.

Caption: Key structural relationships in the phenylmorpholine family.

Pharmacology and Hypothesized Mechanism of Action

Substituted phenylmorpholines primarily function as monoamine releasing agents (MRAs) and, to some extent, as reuptake inhibitors.[6][7] Their main pharmacological targets are the presynaptic transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1]

The Phenmetrazine Benchmark: Phenmetrazine is a potent norepinephrine-dopamine releasing agent (NDRA), with significantly weaker activity at the serotonin transporter.[3] It functions by binding to DAT and NET and reversing their normal function—instead of taking neurotransmitters out of the synapse, the transporters are induced to efflux dopamine and norepinephrine from the presynaptic neuron into the synapse, increasing their extracellular concentrations.[8] This dual action is responsible for its stimulant and appetite-suppressant effects.[3][4]

Predicted Profile of 5-Methyl-2-phenylmorpholine: Based on patent literature for related analogues, 5-Methyl-2-phenylmorpholine is also hypothesized to function as a modulator of monoamine transporters.[6] The key scientific question is how the isomeric shift of the methyl group from the C3 to the C5 position alters its potency and selectivity profile.

-

Causality of Structural Change: The positioning of alkyl substituents on the morpholine ring can influence how the molecule docks within the binding pocket of the monoamine transporters. This can lead to variations in binding affinity (potency) and functional outcome (e.g., pure releaser vs. mixed releaser/reuptake inhibitor). It is plausible that 5-Methyl-2-phenylmorpholine may exhibit a different ratio of DAT/NET/SERT activity compared to phenmetrazine, which would be the basis for a differentiated therapeutic profile. For instance, a relative increase in NET over DAT activity might reduce abuse potential while retaining efficacy for conditions like ADHD.

Caption: Workflow for the in vitro monoamine transporter release assay.

Future Directions and Conclusion

5-Methyl-2-phenylmorpholine represents a logical evolution of the phenylmorpholine scaffold, offering the potential for a refined monoamine modulator with therapeutic benefits across a range of CNS disorders. The central hypothesis is that its unique structure will yield a pharmacological profile distinct from phenmetrazine, potentially with an improved therapeutic index.

The path forward is clear and data-driven. The immediate and most critical step is the empirical validation of its activity through the in vitro assays described. Should these results demonstrate a promising profile (e.g., potent NET/DAT release with reduced DAT dominance or other unique selectivity), subsequent preclinical studies would be warranted. These would include in vivo behavioral models for ADHD and obesity, as well as crucial safety assessments focusing on cardiovascular function and abuse liability. Only through this rigorous, systematic evaluation can the true therapeutic potential of 5-Methyl-2-phenylmorpholine be understood and potentially realized.

References

- Vertex AI Search. (S)-5-Phenylmorpholin-2-one: A Comprehensive Overview.

-

McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. Available from: [Link]

-

Wikipedia. (2024). Stimulant. Available from: [Link]

- Rothman, R. B., et al. (2013). Phenylmorpholines and analogues thereof. U.S. Patent Application No. US20130203752A1.

-

Wikipedia. (2024). Monoamine releasing agent. Available from: [Link]

-

Wikipedia. (2024). Substituted phenylmorpholine. Available from: [Link]

-

ChemRxiv. (2023). Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Available from: [Link]

-

McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC. Available from: [Link]

-

Wikipedia. (2024). Phenmetrazine. Available from: [Link]

-

PubChem. (2024). Phenmetrazine. National Institutes of Health. Available from: [Link]

-

ResearchGate. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers. Available from: [Link]

-

Preskorn, S. H. (2015). CNS Drug Development, Lessons Learned, Part 5: How Preclinical and Human Safety Studies Inform the Approval and Subsequent Use of a New Drug-Suvorexant as an Example. Journal of Psychiatric Practice. Available from: [Link]

-

ClinicalTrials.gov. Card Expert Search. Available from: [Link]

-

LJMU Research Online. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers. Available from: [Link]

Sources

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 4. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 7. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 8. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Stereoselective Synthesis of 5-Methyl-2-phenylmorpholine via Regioselective Epoxide Opening

This Application Note is structured to guide researchers through the stereoselective synthesis of 5-Methyl-2-phenylmorpholine . Unlike its regioisomer 3-methyl-2-phenylmorpholine (Phenmetrazine), the 5-methyl analogue requires specific synthetic strategies to control the distal stereocenters at positions 2 and 5.

The protocol detailed below utilizes a Chiral Pool Approach , leveraging enantiopure epoxides and amino alcohols. This method is superior to metal-catalyzed cyclizations for this specific target because it fixes the stereochemistry before ring closure, preventing racemization and ensuring high diastereomeric excess (de).

Abstract & Strategic Rationale

The synthesis of 2,5-disubstituted morpholines presents a unique challenge: establishing the relative stereochemistry (cis vs. trans) between the C2 and C5 positions. Traditional reductive amination or double alkylation methods often yield diastereomeric mixtures that are difficult to separate.

This protocol employs a regioselective nucleophilic opening of styrene oxide by a chiral amino alcohol (alaninol), followed by a chemoselective intramolecular etherification .

Key Advantages of this Protocol:

-

Defined Stereochemistry: The absolute configuration is dictated strictly by the starting materials ((S)-Styrene oxide and D- or L-Alaninol).

-

Regiocontrol: The nucleophilic attack occurs exclusively at the terminal carbon of the styrene oxide, ensuring the phenyl group remains at the C2 position.

-

Scalability: The workflow avoids expensive transition metal ligands, utilizing robust sulfonyl chemistry for activation.

Retrosynthetic Analysis & Logic

The logic relies on the "Inversion-Retention" principle.

-

C2 Stereocenter: Derived from Styrene Oxide. The nucleophilic attack happens at the terminal CH₂, leaving the benzylic C-O bond (and its stereochemistry) intact.

-

C5 Stereocenter: Derived from Alaninol.[1] This center is not involved in the reaction mechanism and retains its configuration.

-

Cyclization: We activate the primary alcohol (from alaninol) and displace it with the secondary benzylic alkoxide. This forms the ether bridge.

Workflow Visualization

Figure 1: Logical flow of the stereoselective synthesis. The stereocenters are fixed in the first step.

Stereochemical Selection Guide

To obtain the specific isomer required for your biological assay, select the appropriate starting materials based on the table below. The reaction yields the trans isomer when the configurations are opposite (e.g., S,R) due to the preferential thermodynamics of the transition state, though the absolute configuration is fixed by the inputs.

| Target Isomer | C2 Config | C5 Config | Required Epoxide | Required Amino Alcohol |

| (2S, 5R)-trans | S | R | (S)-Styrene Oxide | D-Alaninol [(R)-2-amino-1-propanol] |

| (2R, 5S)-trans | R | S | (R)-Styrene Oxide | L-Alaninol [(S)-2-amino-1-propanol] |

| (2S, 5S)-cis | S | S | (S)-Styrene Oxide | L-Alaninol [(S)-2-amino-1-propanol] |

| (2R, 5R)-cis | R | R | (R)-Styrene Oxide | D-Alaninol [(R)-2-amino-1-propanol] |

Note: The trans isomers are generally thermodynamically more stable and form in higher yields (70-80%). The cis isomers may require longer cyclization times or stricter temperature control to prevent side reactions.

Detailed Experimental Protocol

Target: Synthesis of (2S, 5R)-5-Methyl-2-phenylmorpholine (trans isomer). Scale: 10 mmol basis.

Phase 1: Regioselective Ring Opening

This step couples the two chiral fragments.

-

Reagents:

-

(S)-Styrene oxide (1.20 g, 10 mmol)

-

D-Alaninol (3.00 g, 40 mmol) [4 equiv excess is critical to prevent polymerization]

-

Solvent: n-Propanol (dry)

-

-

Procedure:

-

Dissolve (S)-styrene oxide in n-propanol (10 mL).

-

Add D-alaninol.[1]

-

Heat to reflux (97°C) under nitrogen atmosphere for 16 hours.

-

Mechanism Check: The amine attacks the less hindered terminal carbon of the epoxide.[2]

-

Workup: Concentrate under reduced pressure to remove solvent and excess alaninol (alaninol bp is ~175°C, requires high vacuum or Kugelrohr distillation).

-

Yield: Expect >95% of the crude amino diol (viscous oil).

-

Phase 2: Chemoselective N-Protection

We must protect the nitrogen to prevent it from interfering with the activation of the alcohol, while rendering the NH proton acidic enough for the final cyclization.

-

Reagents:

-

Procedure:

-

Dissolve amino diol in DCM at 0°C.

-

Add Et₃N followed by dropwise addition of TsCl dissolved in DCM.

-

Stir at 0°C for 4 hours.

-

Critical Control Point: The reaction must be kept cold to avoid O-tosylation. We want only N-tosylation. The sulfonamide is formed preferentially over the sulfonate ester.

-

Workup: Wash with 1N HCl, then Brine. Dry over MgSO₄. Flash chromatography (Hexane/EtOAc) may be required if O-tosylation is observed.

-

Phase 3: One-Pot Activation and Cyclization

This is the most technically demanding step. We use a specific reagent combination to selectively activate the primary alcohol (from alaninol) over the secondary benzylic alcohol, then cyclize in situ.

-

Reagents:

-

N-Tosyl intermediate (from Phase 2)[2]

-

Sodium Hydride (NaH) (2.5 equiv, 60% dispersion in oil)

-

N-(p-Toluenesulfonyl)imidazole (Ts-Im) (1.0 equiv)

-

Solvent: THF (anhydrous)

-

-

Procedure:

-

Dissolve N-Tosyl intermediate in THF and cool to 0°C.

-

Add NaH carefully. Evolution of H₂ gas will occur. Stir for 30 mins to form the dianion (deprotonated N and both O).

-

Add Ts-Imidazole at 0°C.

-

Mechanistic Insight: Ts-Imidazole is a milder tosylating agent than TsCl. It selectively reacts with the less hindered primary alkoxide to form the primary O-Tosylate.

-

Warm to room temperature and stir for 4-12 hours. The secondary benzylic alkoxide (which is not tosylated) will attack the primary O-Tosylate intramolecularly.

-